molecular formula GaNb3 B13748772 Niobium gallide

Niobium gallide

Cat. No.: B13748772
M. Wt: 348.442 g/mol
InChI Key: XSPKTALZBVOYNI-UHFFFAOYSA-N
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Description

Niobium Gallide is an intermetallic compound with the molecular formula GaNb3 and a molecular weight of 348.44 g/mol . This material is of significant interest in fundamental research due to the unique properties of its constituent elements. Niobium is a refractory metal known for its high melting point (2477 °C), strength, and corrosion resistance . It is a key component in high-strength steel alloys, superalloys for jet engines and gas turbines, and superconducting materials used in Magnetic Resonance Imaging (MRI) . As an intermetallic compound, this compound is primarily valued for research applications in materials science. It serves as a model system for studying the structure and properties of intermetallic phases. Potential research avenues include investigating its behavior in high-temperature environments, its performance as a catalyst in chemical reactions, and its integration into specialized alloys to enhance strength and corrosion resistance . Researchers can utilize this compound to explore its electronic structure and its potential superconducting properties, given niobium's critical role in classic superconductors like Niobium-Titanium (NbTi) and Niobium-Tin (Nb₃Sn) . Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

GaNb3

Molecular Weight

348.442 g/mol

InChI

InChI=1S/Ga.3Nb

InChI Key

XSPKTALZBVOYNI-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Nb].[Nb].[Nb]

Origin of Product

United States

Iii. Structural Characterization and Crystallography of Niobium Gallide Phases

Determination of Crystal Structures of Niobium Gallides (e.g., NbGa₃, A15 phases)

Several niobium gallide phases have been identified, with NbGa₃ and the A15 phase being of significant interest due to their potential applications.

NbGa₃: This compound crystallizes in a tetragonal structure belonging to the I4/mmm space group. researchgate.netmaterialsproject.orgresearchgate.net The unit cell contains two formula units (Z=2). researchgate.netresearchgate.net In this structure, each niobium atom is surrounded by twelve gallium atoms, forming a cuboctahedron. These cuboctahedra share corners, edges, and faces with neighboring polyhedra, creating a three-dimensional network. materialsproject.org There are two distinct crystallographic sites for the gallium atoms. researchgate.net

A15 Phases: The A15 structure, also known as the β-W or Cr₃Si structure type, is common for intermetallic compounds with the chemical formula A₃B, where A is a transition metal and B can be various elements. wikipedia.org In the niobium-gallium system, the A15 phase (Nb₃Ga) is a high-temperature superconductor. tsijournals.com These phases are known for their comparatively high superconducting transition temperatures and their ability to remain superconducting in strong magnetic fields. wikipedia.org The A15 phase of Nb₃Ga is stabilized at temperatures between 1450 °C and 2000 °C. tsijournals.com

Crystallographic Data for Selected this compound Phases

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
NbGa₃TetragonalI4/mmm (No. 139)a = 3.7930(6), c = 8.7049(13) researchgate.netresearchgate.net
Nb₃Al (A15 type)CubicPm-3n (No. 223)a = 5.21 materialsproject.org

X-ray diffraction (XRD) is a primary and powerful technique for determining the crystal structure of materials. iaea.org It involves directing a beam of X-rays at a sample and measuring the scattering pattern. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

In the study of niobium gallides, XRD is used to identify the phases present in a sample, determine their crystal structures, and measure their lattice parameters. osti.goviaea.org For instance, the crystal structure of NbGa₃ was determined from single-crystal X-ray diffraction data. researchgate.net The refinement of XRD data involves comparing the experimental diffraction pattern with a calculated pattern based on a proposed crystal structure model. The model is then adjusted to achieve the best possible fit, yielding precise atomic coordinates and other structural parameters. researchgate.net X-ray spectral studies, in conjunction with XRD, can provide further insights into the electronic structure of niobium gallides. iaea.org

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to obtain crystallographic information from the surface of a sample. qatm.com It provides data on grain orientation, phase distribution, and local texture, which are crucial for understanding the microstructure of materials. qatm.comedax.com

In the context of niobium and its alloys, EBSD is employed to investigate the microstructure, including grain size, shape, and defect conditions. qatm.comaps.org The technique can reveal how different processing steps, such as deformation and heat treatment, affect the crystallographic texture of the material. nih.gov For example, EBSD can be used to create orientation maps that visualize the crystallographic orientation of different grains within a polycrystalline sample. qatm.comnih.gov This information is vital for correlating the microstructure with the material's mechanical and physical properties. The probing depth of EBSD is comparable to the London penetration depth in superconductors, making it a valuable tool for studying superconducting radio frequency (SRF) materials. aps.org

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct observation of a material's internal microstructure, including crystal defects. numberanalytics.comazonano.com A beam of electrons is transmitted through an ultra-thin specimen, and the resulting image or diffraction pattern provides detailed information about the atomic arrangement.

Studies of Phase Transformations in Niobium-Gallium Systems

The niobium-gallium system exhibits several intermediate phases, and understanding the transformations between these phases is crucial for controlling the material's properties. tsijournals.com Phase transformations can be induced by changes in temperature, pressure, or composition.

For example, the formation of the superconducting A15 phase (Nb₃Ga) is highly dependent on the heat treatment process. tsijournals.com High temperatures are required to facilitate the diffusion of gallium into niobium to form the A15 phase, and subsequent rapid cooling (quenching) is often necessary to preserve this phase at room temperature. tsijournals.com The stability range of the A15 phase can be influenced by the addition of a third element, which can either expand or contract the phase field. tsijournals.com Studies on related systems, like the plutonium-gallium and uranium-niobium systems, show that phase transformations can be complex and sensitive to external conditions, sometimes involving martensitic transformations with significant volume changes. aip.org

Crystallographic Data Analysis of Ternary and Multicomponent Niobium-Gallium Systems

The addition of a third element to the niobium-gallium system can lead to the formation of ternary compounds or solid solutions with modified crystal structures and properties. Investigating these ternary and multicomponent systems is essential for developing new materials with tailored functionalities.

X-ray diffraction is a key tool for establishing the phase relationships in these complex systems. iaea.org For example, studies on the Nb-Al-Ga system at 1000°C revealed the composition ranges of stability for the A15 and other phases but found no new ternary compounds. iaea.org In contrast, the Nb-Ga-Ir system was found to contain six intermediate ternary phases at 1000°C. osti.gov The crystal structures of these new phases are determined using techniques like single-crystal XRD. lnu.edu.ua The analysis of crystallographic data from these systems helps in understanding the influence of different elements on phase stability and crystal structure. For instance, the formation of new σ-phases has been reported in several ternary niobium-based systems containing gallium and a platinum group metal. osti.gov

Investigated Ternary Niobium-Gallium Systems and Findings

Ternary SystemInvestigation Temperature (°C)Key FindingsReference
Nb-Al-Ga1000No ternary compounds found; determined stability ranges of A15 and other phases. iaea.org
Nb-Ga-Ir1000Identified six intermediate ternary phases. osti.gov
Nb-X-Ga (X = Ru, Rh, Pd, Ir, Pt, Au)1000Formation of new σ-phases. osti.gov
Er-Zn-GaN/AFormation of the ternary compound ErZnGa with a LiGaGe-type structure. lnu.edu.ua

Iv. Phase Equilibria and Phase Diagram Studies of Niobium Gallium Systems

Binary Niobium-Gallium Phase Diagram Determinations

The binary Nb-Ga phase diagram has been the subject of numerous investigations, revealing a complex system with several intermetallic compounds. Early work established the existence of multiple stable phases formed through peritectic reactions. iaea.org Re-examinations of the system have provided more detailed and refined phase boundary information. researchgate.net

Key features of the Nb-Ga phase diagram include the solubility of gallium in niobium, which increases with temperature, reaching a maximum of approximately 15-16 atomic percent (at. %) at the peritectic decomposition temperature of Nb₃Ga. iaea.orgniobium.tech The system is characterized by the presence of several intermetallic compounds, including Nb₃Ga, Nb₅Ga₃, Nb₅Ga₄, Nb₃Ga₂, and NbGa₃. iaea.orgresearchgate.networldresearchlibrary.org The formation and stability of the A15 phase, Nb₃Ga, are of particular interest due to its superconducting properties. worldresearchlibrary.org

Studies have shown that the homogeneity range of the Nb₃Ga phase is relatively constant at lower temperatures (19–25 at. % Ga) but widens at higher temperatures (22–26 at. %) approaching 1700 °C. researchgate.net Other compounds in the system have been identified as stoichiometric, such as Nb₃Ga₂, which melts at 1800 °C, and Nb₅Ga₄, which melts peritectically at 1500 °C and undergoes an allotropic transformation at 1300 °C. researchgate.net

Table 1: Experimentally Determined Intermetallic Phases in the Binary Nb-Ga System

PhaseComposition (at. % Ga)Formation/Decomposition Temperature (°C)Formation Mechanism
Nb₃Ga~251860Peritectic Decomposition
Nb₅Ga₃~37.5-Oxygen-stabilised
Nb₃Ga₂411800Melts
Nb₅Ga₄~481500Peritectic Melting
ht_Ga₄Nb-1285Stable between 1205-1285°C
Ga₃Nb751120Peritectic Decomposition

Note: Data compiled from multiple sources. researchgate.networldresearchlibrary.org

A variety of experimental techniques are employed to accurately map the phase boundaries in the Nb-Ga system. These methods are often used in combination to provide a comprehensive understanding of the phase equilibria. researchgate.net

X-ray Diffraction (XRD): This is a primary tool for identifying the crystal structures of the phases present in equilibrated alloy samples. By analyzing the diffraction patterns, researchers can determine the constituent phases in an alloy at a specific composition and temperature. researchgate.netosti.govresearchgate.net

Electron Probe Microanalysis (EPMA): EPMA is used to determine the precise chemical composition of individual phases within a microstructure. researchgate.netosti.gov This is crucial for establishing the solubility limits of elements in different phases and the exact stoichiometry of intermetallic compounds.

Differential Thermal Analysis (DTA): DTA is used to detect phase transformations that involve the absorption or release of heat, such as melting, solidification, and solid-state transformations. researchgate.netresearchgate.net By monitoring the temperature differences between a sample and a reference material, the temperatures of these transitions can be accurately determined.

Metallography and Light Microscopy: These techniques involve the preparation and examination of polished and etched alloy samples to observe their microstructure. researchgate.net The morphology, distribution, and relative amounts of different phases provide valuable information about the phase equilibria.

Saturation Annealing: This method involves annealing a sample in the presence of an excess of a specific element to saturate the primary phase. This helps in determining the chemical potential at the phase boundary without introducing significant amounts of secondary phases. aps.org

Calorimetry: Direct and indirect calorimetry methods are used to measure the enthalpy of formation of intermetallic compounds, providing crucial thermodynamic data for phase diagram modeling. worldresearchlibrary.org

The process of phase boundary mapping involves preparing a series of alloys with varying compositions, heat-treating them at different temperatures to achieve equilibrium, and then analyzing the resulting phases using the techniques mentioned above. researchgate.netcaltech.edu

Thermodynamic modeling, particularly the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for assessing and predicting phase equilibria in multicomponent systems. mdpi.comnrc.gov The CALPHAD approach relies on developing thermodynamic databases that contain Gibbs energy functions for each phase in the system. osti.gov These functions are optimized using experimental data from phase diagram determinations and thermochemical measurements. mdpi.com

For the Nb-Ga system, the Gibbs energy of the liquid phase and solid solutions are typically described using Redlich-Kister polynomials. researchgate.net Intermetallic compounds with a significant range of homogeneity, such as Nb₃Ga, are often modeled using sublattice models. For instance, the Nb₃Ga phase with the A15 structure can be described with a two-sublattice model, such as (Nb)₃(Ga,Nb)₁. researchgate.net Stoichiometric compounds are treated as phases with a fixed composition. researchgate.net

The inputs for these models include experimentally determined phase boundary data, enthalpies of formation, and heat capacities. osti.gov First-principles calculations based on Density Functional Theory (DFT) can also be used to predict the thermochemical data for different phases, which can then be integrated into the CALPHAD modeling to improve its predictive power, especially in regions where experimental data is scarce. mdpi.comosti.gov

The CALPHAD method allows for the calculation of not only stable phase diagrams but also various thermodynamic properties and metastable equilibria. nrc.gov This comprehensive approach enables a deeper understanding of phase stability and transformations in the Nb-Ga system. researchgate.net

Ternary and Multicomponent Niobium-Gallium Phase Equilibria Investigations

The investigation of ternary and multicomponent systems containing niobium and gallium is crucial for the development of advanced alloys with tailored properties. The addition of a third or more elements can significantly influence the phase stability, microstructure, and performance of Nb-Ga based materials.

Experimental determination of isothermal sections is a common approach to understanding phase equilibria in ternary systems. This involves preparing a series of alloys across the ternary composition triangle, annealing them at a specific temperature until equilibrium is reached, and then identifying the phases present. researchgate.netresearchgate.net

For example, the isothermal section of the Nb-Al-Ga system was established at 1000°C using X-ray diffraction. iaea.org This study determined the stability ranges of the A-15 and other phases formed by niobium in the ternary system, finding no evidence of ternary compounds. iaea.org Similarly, the Nb-rich portion of the Nb-Ga-Ir system was investigated at 1000°C, leading to the identification of six ternary intermediate phases. osti.goviaea.orgresearcher.life In the Nb-Ga-Fe system, the 1000°C isothermal section was also determined. researcher.life

The analysis of these isothermal sections reveals the extent of solid solutions, the formation of new ternary compounds, and the phase relationships between the different binary and ternary phases at a constant temperature. Techniques such as XRD and SEM with energy-dispersive X-ray spectroscopy (EDS) are essential for this analysis. researchgate.net

Table 2: Investigated Ternary Niobium-Gallium Systems and Findings

Ternary SystemInvestigated Temperature(s)Key Findings
Nb-Al-Ga1000°CNo ternary compounds found; stability ranges of A-15 and other phases determined. iaea.org
Nb-Ga-Ir1000°CSix intermediate ternary phases identified in the Nb-deficient region. osti.goviaea.org
Nb-Ga-Fe1000°CIsothermal section determined. researcher.life
Nb-Ge-Si1780°C, 1820°CNo ternary phases present; numerous solid solutions observed. whiterose.ac.uk
Nb-Ga-Mn900°CPhase equilibria established. osti.gov

The addition of alloying elements to the Nb-Ga system can have a profound impact on phase stability and the formation of specific phases. These additions are often aimed at stabilizing desirable phases or suppressing the formation of detrimental ones to improve mechanical or physical properties. researchgate.net

For instance, in Nb-Si based alloys, the addition of gallium has been shown to suppress the formation of the brittle Nb₃Si phase and promote the formation of the β-Nb₅Si₃ phase, leading to significant improvements in fracture toughness and plasticity. researchgate.net Similarly, the addition of elements like indium and gallium can stabilize the Nb₅Si₃ phase, enhancing room temperature strength and compressive ductility. researchgate.net

In titanium-niobium (Ti-Nb) alloys, gallium is considered an α-stabilizer, influencing the phase transformations in these β-type alloys. tib.eunih.govnih.gov The stability of the β-phase in Ti-Nb systems is crucial for achieving a low Young's modulus, and alloying elements play a key role in controlling this stability. nih.govnih.gov

The systematic study of these influences is critical for the rational design of new multicomponent Nb-Ga based alloys for a wide range of applications, from high-temperature structural materials to advanced functional materials. scielo.brmdpi.com

V. Electronic Structure and Bonding Investigations in Niobium Gallide

Theoretical Approaches to Electronic Structure Elucidation

Theoretical methods, particularly those based on quantum mechanics, are powerful tools for modeling the electronic properties of materials from first principles.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. ukm.myiaea.org DFT calculations have been instrumental in determining the band structures and density of states (DOS) for various niobium gallide phases.

For the A-15 type superconductor Nb₃Ga, first-principles calculations based on DFT have been performed to understand its electronic properties. researchgate.netalzahra.ac.ir These studies reveal that Nb₃Ga is metallic, with several bands crossing the Fermi level. researchgate.net The electronic band structure calculations show that the states near the Fermi level are predominantly derived from the d orbitals of niobium. researchgate.net Specifically, the total and partial density of states (TDOS and PDOS) for Nb₃Ga indicate that the valence band is mainly formed by the 4d-states of niobium and the 4p-states of gallium, with a smaller contribution from the 4s-states of gallium at the bottom of the valence band. iaea.orgresearchgate.net The calculated band structure for Nb₃Ga in its cubic phase is in good agreement with other computational results. alzahra.ac.ir

DFT has also been used to study other this compound compounds. For instance, in niobium-gallium-oxide perovskites (NbGaO₃), DFT calculations with the local density approximation plus Hubbard parameter (LDA+U) have been used to overcome the underestimation of the electronic bandgap, revealing the semiconducting nature of this compound. researchgate.net The partial density of states for NbGaO₃ shows that the valence band is formed by the 4d-states of niobium and the 2p-states of oxygen. researchgate.net

The following table summarizes the key findings from DFT calculations on this compound compounds:

CompoundKey Findings from DFT Calculations
Nb₃Ga Metallic nature confirmed. researchgate.net States near the Fermi level are dominated by Nb d-orbitals. researchgate.net The valence band is a hybridization of Nb 4d and Ga 4p states. iaea.orgresearchgate.net
NbGaO₃ Determined to be a semiconductor with an indirect bandgap. researchgate.net The valence band is formed by Nb 4d and O 2p states. researchgate.net
Nb₅Ga₃ Electronic structure calculations have been performed, though detailed findings are less commonly reported in the provided context. researchgate.net

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed picture of the interatomic bonding in materials. mdpi.comosti.govsciexplor.comumsystem.edu These methods can be used to analyze charge density distribution and bond order, which describe the nature and strength of the chemical bonds.

In niobium-based intermetallics, ab initio studies have shown a mixture of ionic and covalent bonding with a significant metallic contribution. arxiv.org For Nb₃Ga, the charge density distribution indicates a complex interplay of these bonding types. The bonding characteristics are closely related to the electronic density of states near the Fermi level. arxiv.org The concept of total bond order density (TBOD) can be employed to quantify the internal cohesion of the material, which is crucial for understanding its mechanical properties. mdpi.com While specific ab initio bonding analyses for niobium gallides are not extensively detailed in the provided search results, the general principles derived from studies on similar intermetallic compounds are applicable. arxiv.orgresearchgate.net

Experimental Probes of Electronic States

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic structure.

X-ray and electron X-ray spectroscopy are powerful experimental techniques for probing the electronic structure of materials. iaea.org These methods have been applied to study niobium gallides, revealing important details about their valence bands. iaea.org

Studies on niobium gallides have shown a characteristic three-band structure in the valence zone. iaea.org

The high-energy subband , which defines the Fermi boundary, is primarily formed from niobium 4d-states with some contribution from its 5p-states and gallium 4p-states. iaea.org

The middle-energy subband is composed of niobium d- and p-states, with a more significant contribution from gallium 4p-states compared to the Fermi level. iaea.org

The low-energy subband , which forms the bottom of the valence zone, consists mainly of gallium 4s-states with an admixture of niobium 5p-states. iaea.org

The following table summarizes the contributions to the three-band structure of the valence zone in niobium gallides as determined by X-ray spectroscopy: iaea.org

Valence SubbandPrimary Orbital Contributions
High-Energy Nb 4d, Nb 5p, Ga 4p
Middle-Energy Nb d, Nb p, Ga 4p
Low-Energy Ga 4s, Nb 5p

Photoelectron spectroscopy (PES), including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is a surface-sensitive technique used to determine the electronic structure and valence band of materials. researchgate.netresearchgate.netaip.orgmdpi.comaps.org While specific PES studies focusing solely on this compound are not prevalent in the provided results, the technique is widely used for analyzing related compounds and interfaces. researchgate.netresearchgate.net

For instance, XPS is used to identify the chemical states of elements and can provide information about the valence band structure. aip.org UPS is particularly useful for determining the work function and the position of the valence band maximum relative to the Fermi level. mdpi.com In studies of niobium-containing systems, PES has been used to characterize the Fermi level position and the contributions of different orbitals to the valence band. aip.org The application of these techniques to this compound would provide direct experimental data on the density of states in the valence region, complementing the results from X-ray spectroscopy and theoretical calculations.

Correlation of Electronic Structure with Macroscopic Phenomena

The electronic structure of this compound compounds has a direct influence on their macroscopic properties. A key example is the relationship between the electronic density of states at the Fermi level and superconductivity. In A-15 superconductors like Nb₃Ga, a high density of states at the Fermi level, primarily from the Nb d-orbitals, is believed to be a crucial factor for its high superconducting transition temperature. researchgate.net

Furthermore, the nature of the interatomic bonding, as revealed by electronic structure investigations, is directly related to the mechanical properties of these materials. The mixture of covalent, ionic, and metallic bonding contributes to the hardness, brittleness, and stability of this compound phases. arxiv.org Understanding the electronic structure is therefore essential for the design and development of new materials with tailored properties for various applications.

Vi. Research on Superconducting Phenomena in Niobium Gallium Systems

Investigation of A15-Type Superconducting Phases (e.g., Nb₃Ga)

The A15 phase of niobium gallide, specifically Nb₃Ga, is renowned for its high superconducting transition temperature. researchgate.net Research has shown that Nb₃Ga can exhibit a Tc as high as 20.7 K. osti.govresearchgate.net The A15 structure, with the chemical formula A₃B, is characterized by a cubic lattice. In Nb₃Ga, the niobium atoms form orthogonal chains, a feature believed to be crucial for its superconducting properties. researchgate.netosti.govipme.ru The superconducting characteristics of Nb₃Ga are highly sensitive to its stoichiometry and atomic ordering. researchgate.net

The superconducting properties of Nb₃Ga are intricately linked to its synthesis conditions and resulting microstructure. The formation of the stoichiometric A15 phase, which exhibits the highest Tc, is a delicate process. nasa.gov

Synthesis Parameters: The synthesis method and subsequent heat treatment play a pivotal role in determining the final properties of Nb₃Ga. Techniques such as chemical vapor deposition (CVD), quenching and annealing, and vacuum co-evaporation have been explored. researchgate.netnasa.gov For instance, CVD has been used to grow Nb₃Ga films on ceramic substrates, achieving superconducting onsets up to 20.3 K. nasa.gov A rapid heating and quenching (RHQ) process applied to a Nb/NbGa₃ microcomposite precursor wire has also proven effective in fabricating Nb₃Ga wires with high critical current density (Jc). researchgate.netresearchgate.net The deposition temperature is a critical parameter; it must be kept low to achieve the optimal stoichiometry and superconducting properties of the A15 phase. nasa.gov The composition of the gas phase during synthesis also requires careful control to prevent the co-deposition of other phases like Nb₅Ga₃. nasa.gov

Microstructure: The microstructure, particularly grain size and the presence of secondary phases, significantly influences the superconducting transition. The Ga-rich limit of the A15 phase is strongly dependent on temperature. researchgate.net For example, at 1000 °C, the limit is 21 at. % Ga, while at the eutectic temperature of 1740 °C, it extends to 25 at. % Ga. researchgate.net X-ray diffraction is a key technique used to analyze the phase composition and the degree of long-range order in the synthesized alloys. researchgate.net Grain boundaries within the A15 microstructure are particularly important as they act as pinning centers for magnetic flux lines, which is crucial for achieving high critical current densities. ipme.ru

The following table summarizes the influence of different synthesis approaches on the superconducting properties of Nb₃Ga:

Interactive Data Table: Synthesis and Superconducting Properties of Nb₃Ga
Synthesis Method Precursor/Substrate Key Process Parameters Achieved Tc Reference
Chemical Vapor Deposition (CVD) Ceramic Substrates Low deposition temperature, controlled gas phase composition Up to 20.3 K (onset) nasa.gov
Rapid Heating and Quenching (RHQ) Nb/NbGa₃ microcomposite wire Rapid heating followed by quenching and post-annealing at 600–750 °C >20 K researchgate.netresearchgate.net

Alloying and doping are common strategies to modify and enhance the superconducting properties of materials. In high-temperature superconductors, doping with various elements can alter the carrier concentration and influence both superconducting and magnetic properties. iaea.org For iron-based superconductors, isovalent or heterovalent doping can induce superconductivity. aps.org While the provided search results focus more on the synthesis and intrinsic properties of Nb₃Ga, the principle of enhancing superconductivity through alloying is well-established in other systems. For example, adding zirconium to niobium can increase its Tc. usm.my In the context of Nb₃Ga, some research has explored the substitution of gallium with other non-transition elements, with some indications that a small amount of tin substitution might be advantageous. nasa.gov The introduction of impurities, however, can also be detrimental. For instance, excessive ball milling during mechanical alloying of Nb₃Al can introduce impurities that worsen its critical current density. researchgate.net

Advanced Experimental Methodologies for Characterizing the Superconducting State

A variety of sophisticated experimental techniques are employed to characterize the superconducting state in niobium-based materials. These methods provide insights into the material's crystal structure, microstructure, and fundamental superconducting parameters.

X-ray Diffraction (XRD): This is a fundamental technique used to determine the crystal structure, lattice parameters, and phase purity of niobium gallides. researchgate.netnumberanalytics.com High-pressure XRD (HPXRD) using synchrotron radiation allows for the study of structural stability under extreme conditions. osti.govresearchgate.net

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for analyzing the microstructure, including grain size, morphology, and the presence of defects. numberanalytics.com

Magnetic Measurements: Magnetization measurements, often performed using a Superconducting Quantum Interference Device (SQUID) magnetometer, are used to determine the critical temperature (Tc) and critical magnetic fields (Hc1, Hc2). nih.govpnas.org

Transport Measurements: Four-probe resistivity measurements are used to determine the superconducting transition temperature by observing the drop in electrical resistance to zero. osti.govpnas.org These measurements can also be performed under high pressure. osti.gov

Specific Heat Measurements: Specific heat measurements provide information about the bulk nature of superconductivity and can be used to determine the electronic and phonon contributions. pnas.org

Spectroscopic Techniques: Scanning tunneling spectroscopy (STS) provides information about the superconducting energy gap. nih.gov Other techniques like secondary-ion mass spectrometry (SIMS) and positron annihilation spectroscopy have also been used to characterize the surface and bulk properties of superconducting niobium. nih.gov

Nuclear Magnetic Resonance (NMR): β-detected NMR (β-NMR) is a specialized technique that allows for depth-resolved studies of the local magnetic field within the first few nanometers of the surface, providing direct measurements of magnetic field screening. nih.gov

The following table outlines key experimental techniques and their applications in studying this compound superconductors:

Interactive Data Table: Experimental Characterization Techniques
Technique Information Obtained Application in Niobium Gallides Reference
X-ray Diffraction (XRD) Crystal structure, phase purity, lattice parameters. Phase identification and structural analysis of Nb₃Ga. researchgate.netnumberanalytics.com
Electron Microscopy (SEM/TEM) Microstructure, grain size, defects. Analysis of the microstructure of synthesized Nb₃Ga. numberanalytics.com
SQUID Magnetometry Critical temperature (Tc), critical magnetic fields (Hc). Determining the fundamental superconducting properties of Nb₃Ga. nih.govpnas.org
Four-Probe Resistivity Superconducting transition temperature (Tc). Measuring the onset of superconductivity in Nb₃Ga under various conditions. osti.govpnas.org
Specific Heat Measurement Bulk superconductivity, electronic and phonon properties. Confirming the intrinsic nature of superconductivity. pnas.org

Theoretical Models Explaining Superconductivity in Niobium Gallides

The superconductivity in Nb-based A15 compounds like Nb₃Ga is generally understood within the framework of the Bardeen-Cooper-Schrieffer (BCS) theory. researchgate.net This theory posits that superconductivity arises from the formation of Cooper pairs of electrons, which are bound together by electron-phonon coupling. researchgate.net

Key theoretical aspects include:

Electron-Phonon Coupling: The interaction between electrons and lattice vibrations (phonons) is the primary mechanism for pairing in conventional superconductors like Nb₃Ga. researchgate.net

Density of States: The electronic density of states (DOS) at the Fermi level (EF) is a crucial factor. For many A15 compounds, the Fermi level is located near a sharp peak in the DOS, which is believed to contribute to their high Tc. researchgate.net

Ginzburg-Landau-Abrikosov-Gorkov (GLAG) Theory: This theory is essential for describing the behavior of type-II superconductors, like Nb₃Ga, in a magnetic field. ipme.ru It introduces the concepts of the coherence length and penetration depth, which characterize the superconducting state.

First-Principles Calculations: Modern theoretical research often employs density functional theory (DFT) and density functional perturbation theory (DFPT) to calculate the structural, electronic, and phonon properties of these materials from fundamental principles. uniroma3.it These calculations can help to understand phenomena like pressure-induced phase transitions and their effect on superconductivity. uniroma3.it For instance, first-principle calculations have been used to investigate pressure-induced isostructural phase transitions in Nb₃Ga and other A15 compounds. uniroma3.it

The following table lists the compounds mentioned in this article:

Vii. Advanced Applications and Potential Research Directions in Materials Science

Utilization in Superconducting Device Development (General Relevance)

The primary driver for research into niobium gallide has been its impressive superconducting properties. The stoichiometric A15 compound, Nb₃Ga, exhibits one of the highest superconducting transition temperatures (Tc) for a binary alloy, with values reported up to 20.3 K. nasa.govarxiv.org This high Tc, coupled with a very high upper critical magnetic field (Hc2) exceeding 30 Tesla at 4.2 K, makes it a highly promising candidate for the fabrication of high-field superconducting magnets. researchgate.netnasa.gov Such magnets are critical components in a variety of technologies, including magnetic resonance imaging (MRI), nuclear magnetic resonance (NMR) spectroscopy, and particle accelerators. wikipedia.orgniobium.tech

The performance of a superconductor in these applications depends not only on Tc and Hc2 but also on its critical current density (Jc), which is the maximum current it can carry before losing its superconducting state. While achieving high Jc has been a challenge for Nb₃Ga, recent advances in fabrication techniques, such as specialized heat treatments, have produced wires with Jc values in high fields that are significantly greater than those of commercially available Nb₃Sn wires. researchgate.net The potential for Nb₃Ga to operate at higher temperatures and in stronger magnetic fields than Nb₃Sn continues to motivate its development for next-generation superconducting devices. researchgate.netnasa.gov

Interactive Data Table: Superconducting Properties of this compound and Related Compounds

Compound Crystal Structure Max. Transition Temp. (Tc) Upper Critical Field (Hc2 at 4.2 K)
This compound (Nb₃Ga) A15 20.3 K nasa.gov > 30 T nasa.gov
Niobium Tin (Nb₃Sn) A15 18.05 K arxiv.org ~24 T
Niobium Aluminum (Nb₃Al) A15 18.8 K arxiv.org ~30 T
Niobium (elemental) BCC 9.25 K diva-portal.org < 1 T arxiv.org

Integration of this compound in Advanced Thin Film Systems and Heterostructures

The fabrication of this compound in the form of thin films is crucial for its integration into microelectronic devices and advanced superconducting systems. Chemical Vapor Deposition (CVD) has been successfully employed to grow Nb₃Ga films on ceramic substrates, achieving superconducting onset temperatures as high as 20.3 K. nasa.govnasa.gov These films also demonstrate excellent high-field properties, confirming that the material's outstanding characteristics can be realized in a film format suitable for technological applications. nasa.gov However, the CVD process requires careful control to manage challenges such as the co-deposition of adjacent, non-superconducting phases like Nb₅Ga₃, which can be detrimental to performance. nasa.govnasa.gov Another fabrication approach involves using a focused-ion beam (FIB) to implant gallium ions into thin niobium films, offering precise, user-defined patterning for specific device architectures. researchgate.net

Beyond single-layer films, there is growing interest in integrating this compound into multilayer heterostructures. Advanced structures, such as superconductor-insulator-superconductor (SIS) or superconductor-superconductor (SS) bilayers, are being explored to enhance superconducting properties beyond their intrinsic bulk limits. arxiv.org By layering a material like Nb₃Ga with other superconductors or insulators, it is theoretically possible to increase the magnetic field at which flux vortices penetrate the material, thereby preventing a premature quench of the superconducting state. arxiv.org The development of epitaxial semiconductor/superconductor heterostructures, such as gallium nitride (GaN) on niobium nitride (NbN), demonstrates the feasibility of combining disparate materials to create novel functionalities. cornell.edumdpi.com Applying these principles to Nb₃Ga could lead to the development of robust, high-performance superconducting electronic components and quantum devices. diva-portal.orgicm.edu.pl

Role of Niobium-Gallium Intermetallics in High-Temperature Structural Materials Research (e.g., Refractory Alloys)

The inherent properties of intermetallic compounds—strong atomic bonding, ordered crystal structures, and high melting points—make them excellent candidates for reinforcing alloys intended for high-temperature structural applications. Niobium-based alloys are being developed as next-generation materials for the aerospace industry, with potential uses in jet engines and hypersonic vehicle components that must withstand extreme temperatures. rapid3devent.comniobium.techllnl.gov

In this context, niobium-gallium intermetallics like Nb₃Ga can serve as a strengthening phase within a more ductile metallic matrix. The family of Refractory Metal (Nb) Intermetallic Composites (RM(Nb)ICs) often incorporates intermetallic phases such as silicides and Laves phases to achieve a balance of high-temperature strength, creep resistance, and toughness. whiterose.ac.uknih.govresearchgate.net The A15 crystal structure, which Nb₃Ga possesses, is a known phase in some of these complex, multi-element alloy systems. nih.govmdpi.com The presence of ordered intermetallic precipitates like this compound within a niobium solid-solution matrix can impede the movement of dislocations at elevated temperatures, thereby enhancing the material's mechanical integrity under load. researchgate.net Research into complex concentrated alloys (CCAs) and high-entropy alloys (HEAs) continues to explore the inclusion of various intermetallic-forming elements, including gallium, to optimize the performance of materials for service temperatures exceeding 1200°C. nih.govmdpi.com

Exploration of this compound in Functional Materials Beyond Superconductivity

The unique electronic structure and chemical bonding inherent to intermetallic compounds suggest potential applications for this compound in functional areas beyond superconductivity. rsc.org

Catalysis: Intermetallic compounds (IMCs) are an emerging class of catalytic materials due to their well-defined, ordered active sites and unique electronic properties, which can lead to enhanced activity and selectivity compared to conventional alloy catalysts. mdpi.comarxiv.orgoaepublish.com Transition metal-gallium IMCs, in particular, have shown promise. The presence of gallium can create electron-rich environments around the active transition metal atoms, which can improve catalytic performance for specific reactions. d-nb.info While research has focused on systems like Pd-Ga and Ni-Ga for reactions such as CO₂ hydrogenation and selective hydrogenation, the principles are broadly applicable. rsc.orgmdpi.com The ordered structure of this compound could offer tailored active sites for heterogeneous catalysis, representing a promising, though largely unexplored, research direction.

Thermoelectric Materials: Thermoelectric materials can convert waste heat into useful electrical energy, and their efficiency is gauged by a dimensionless figure of merit (ZT). Ideal thermoelectric materials possess high electrical conductivity but low thermal conductivity. sigmaaldrich.com Intermetallic compounds are actively being researched for thermoelectric applications. aip.org Niobium-containing intermetallics, such as the half-Heusler compound NbFeSb, have demonstrated promising thermoelectric properties. rsc.orgmdpi.com Alloying and doping strategies are often used to fine-tune the electronic transport properties and reduce thermal conductivity by introducing point defects that scatter phonons (heat-carrying lattice vibrations). cambridge.org Given that intermetallics can exhibit the desired combination of properties, this compound and its doped variants could potentially be explored as novel thermoelectric materials. sigmaaldrich.com

Viii. Theoretical and Computational Studies of Niobium Gallide Materials

Ab Initio and First-Principles Calculations for Structural Stability and Energetics

Ab initio and first-principles calculations, rooted in density functional theory (DFT), are pivotal for understanding the intrinsic properties of niobium gallide compounds at an electronic level. These methods solve the quantum mechanical equations governing the behavior of electrons within a material to predict a range of properties without prior experimental input.

Key applications for niobium gallides include the determination of formation energies, which indicates the thermodynamic stability of a particular compound relative to its constituent elements. For instance, calculations can reveal whether the formation of intermetallics like Nb₃Ga or Nb₅Ga₃ is energetically favorable. Researchers have employed these techniques to study the structural and electronic properties of various solid-state phases of gallium and niobium individually, confirming the complex bonding in gallium and the properties of bcc niobium. aps.orgresearchgate.net The insights from these elemental calculations form the basis for understanding their alloys.

First-principles calculations are also used to determine the optimal crystal structure and lattice parameters for different this compound stoichiometries. researchgate.netbham.ac.uk By comparing the total energies of various potential crystal structures, the most stable configuration can be identified. This is crucial for understanding the phase transformations that can occur under different conditions. The electronic band structure and density of states (DOS) can also be calculated, providing insight into the nature of the chemical bonding and predicting electronic and magnetic properties. researchgate.net For example, a high DOS at the Fermi level is often correlated with superconductivity, a key property of Nb₃Ga.

The table below summarizes key energetic and structural parameters that can be obtained for this compound compounds using first-principles calculations.

PropertyDescriptionSignificance for this compound
Formation Energy The energy change when a compound is formed from its constituent elements in their standard states.Determines the thermodynamic stability of different this compound phases (e.g., Nb₃Ga, Nb₅Ga₃).
Cohesive Energy The energy required to separate a solid into its constituent neutral atoms.Indicates the strength of the atomic bonding within the crystal.
Lattice Parameters The dimensions of the unit cell of a crystal.Provides the fundamental structural description of the compound and allows for comparison with experimental data.
Elastic Constants Measures of a material's resistance to elastic deformation under stress.Determines mechanical properties such as stiffness, hardness, and ductility.
Electronic Density of States (DOS) The number of electronic states per unit energy at each energy level that are available to be occupied.Provides insight into bonding characteristics and is used to predict electronic properties like superconductivity.

Computational Thermodynamics for Phase Diagram Prediction and Optimization (e.g., CALPHAD)

While first-principles calculations are powerful for understanding specific compounds, the CALPHAD (CALculation of PHAse Diagrams) method provides a thermodynamic framework for predicting the phase behavior of multicomponent systems over wide ranges of temperature and composition. nist.govonera.fr The CALPHAD approach relies on thermodynamic databases that contain models for the Gibbs energy of each phase in a system. These models are developed by assessing and optimizing available experimental data (such as phase boundaries and thermochemical measurements) and can be supplemented with data from ab initio calculations. researchgate.net

The Gibbs energy of each phase is described by a mathematical model that accounts for the contributions from the pure components, ideal mixing, and excess Gibbs energy of mixing. For example, the liquid phase and solid solutions are often modeled using a Redlich-Kister polynomial to describe the excess Gibbs energy. researchgate.net Intermetallic compounds with a range of homogeneity, such as the A15 phase of Nb₃Ga, can be described using sublattice models. researchgate.net

A thermodynamic assessment of the Ga-Nb binary system involves the following steps:

Literature Review: Compilation of all available experimental data, including phase diagram information (liquidus, solidus, and solvus lines) and thermodynamic properties (enthalpies of formation, activities).

Model Selection: Choosing appropriate thermodynamic models for each phase (e.g., substitutional solution for liquid, sublattice model for intermetallics).

Parameter Optimization: Using specialized software to optimize the parameters in the Gibbs energy models to best reproduce the experimental data.

Validation: Comparing the calculated phase diagram and thermodynamic properties with the experimental data to ensure the accuracy of the thermodynamic description.

The resulting thermodynamic database for the Nb-Ga system can then be used to predict phase equilibria, driving forces for phase transformations, and the effects of adding other alloying elements. nist.gov

Application of Machine Learning and Data-Driven Approaches in Niobium-Gallium Alloy Design

In recent years, machine learning (ML) and data-driven approaches have emerged as a powerful paradigm for accelerating materials discovery and alloy design. iitm.ac.in These methods leverage large datasets from experiments and computations to build predictive models that can rapidly screen vast compositional spaces for alloys with desired properties. researchgate.netresearchgate.net

For niobium-gallium alloys, ML can be employed to design compositions with optimized properties, such as high-temperature strength or specific superconducting characteristics. chemrxiv.org The typical workflow for ML-guided alloy design involves several key steps: researchgate.net

Data Collection and Featurization: A comprehensive dataset is compiled from existing literature, containing the compositions of various niobium-based alloys and their measured properties. researchgate.net Each alloy composition is then converted into a set of numerical features, or descriptors, that the ML model can use as input. These features can be as simple as the elemental concentrations or more complex, physics-informed descriptors that capture atomic size, electronegativity, and other electronic or structural properties. researchgate.net

Model Training: An ML algorithm, such as a gradient boosting regressor or a neural network, is trained on the featurized dataset. The model learns the complex, non-linear relationships between the alloy features and the target properties.

Predictive Screening: The trained model is then used to predict the properties of a vast number of virtual or unexplored alloy compositions. This allows for a rapid down-selection of promising candidates without the need for extensive experimental synthesis and characterization.

Optimization and Experimental Validation: Optimization algorithms, such as Bayesian optimization, can be used in conjunction with the ML model to intelligently guide the search for optimal compositions. researchgate.netchemrxiv.org The most promising candidates identified through this process are then synthesized and experimentally tested to validate the model's predictions.

This data-driven approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error alloy development, enabling a more efficient exploration of the vast compositional space of niobium-gallium and more complex multicomponent alloys. consensus.app

Simulations of Defects and Impurity Effects in Niobium Gallides

The performance of this compound materials, particularly in applications like superconducting magnets, can be highly sensitive to the presence of crystalline defects and impurities. Computational simulations are crucial for understanding the behavior of these imperfections at an atomic scale.

Point Defects: First-principles calculations can be used to determine the formation energies of various point defects, such as vacancies (a missing atom from a lattice site), interstitials (an atom in a non-lattice site), and antisite defects (where a niobium atom occupies a gallium site, or vice versa). These calculations help to identify the most prevalent types of defects and their influence on the material's electronic structure and properties. For example, vacancies and antisite defects in the A15 structure of Nb₃Ga can act as scattering centers for electrons, which can affect its superconducting properties.

Interstitial Impurities: Light interstitial elements like hydrogen, carbon, nitrogen, and oxygen are common impurities in niobium and its alloys. Atomistic simulations can be used to study the interaction of these impurities with the this compound lattice and with other defects like vacancies. jacow.org For example, calculations can determine the most stable sites for these interstitial atoms and their trapping energies at vacancies. jacow.org This is important because interstitial impurities can pin the motion of dislocations, affecting mechanical properties, and can also influence superconducting performance.

Grain Boundaries and Dislocations: Molecular dynamics (MD) simulations, which use classical interatomic potentials to model the interactions between large numbers of atoms, are well-suited for studying extended defects like grain boundaries and dislocations. While highly specific potentials for niobium gallides are not widely available, studies on pure niobium provide valuable insights. researchgate.net These simulations can reveal how the structure of grain boundaries influences defect segregation and migration. researchgate.net Understanding the interaction between dislocations and point defects is also critical for predicting the mechanical behavior and plasticity of these materials.

By providing a detailed, atomistic picture of defect behavior, these simulation techniques offer valuable guidance for developing processing strategies to control defect populations and optimize the performance of this compound materials.

Q & A

Q. What synthesis methods are most effective for producing high-purity niobium gallide (NbGa) crystals, and how do process parameters influence phase purity?

Methodological Answer: this compound synthesis typically employs arc-melting, solid-state reaction, or chemical vapor transport (CVT). For phase purity, stoichiometric ratios of Nb and Ga must be tightly controlled (e.g., 1:1 for NbGa). Post-synthesis annealing at 800–1000°C under inert gas (Ar) reduces oxygen contamination . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to verify phase composition. For example, deviations in Ga content >2% may lead to secondary phases like Nb₅Ga₃, requiring iterative refinement of reaction times and temperatures .

Q. How do crystallographic defects in this compound impact its electronic transport properties, and what techniques are used to quantify these defects?

Methodological Answer: Defects such as vacancies or dislocations in NbGa alter carrier concentration and mobility. Transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) can identify dislocation densities, while Hall effect measurements correlate defects with carrier mobility. For instance, Ga vacancies in NbGa may reduce p-type conductivity, necessitating defect passivation via annealing .

Q. What are the standard protocols for measuring this compound’s mechanical properties (e.g., hardness, fracture toughness) under varying temperatures?

Methodological Answer: Nanoindentation and micro-tensile testing are standard. For high-temperature resilience (up to 800°C), vacuum-equipped indentation systems prevent oxidation. Data should be normalized to grain size (via electron backscatter diffraction, EBSD) to isolate temperature effects. Evidence shows NbGa retains 85% of its room-temperature hardness at 600°C due to its B2 crystal structure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, CALPHAD) predict this compound’s thermodynamic stability and guide experimental alloy design?

Methodological Answer: Density functional theory (DFT) calculates formation energies to identify stable NbGa phases. For example, CALPHAD models integrating Nb-Ga phase diagrams can predict eutectic points, reducing trial-and-error in alloy development. Recent studies combined DFT with in-situ synchrotron XRD to validate predicted stability ranges (e.g., NbGa vs. NbGa₃) .

Q. What experimental strategies resolve contradictions in reported superconducting transition temperatures (Tc) of this compound across studies?

Methodological Answer: Discrepancies in Tc (e.g., 4.2 K vs. 6.1 K) often stem from impurity phases or measurement protocols. Redundant verification using SQUID magnetometry (zero-field cooling) and resistivity (four-probe method) is essential. For instance, oxygen contamination >500 ppm can suppress Tc by 1.5 K, requiring ultrahigh-vacuum synthesis .

Q. How do microstructural engineering approaches (e.g., grain boundary modification) optimize this compound’s oxidation resistance for aerospace applications?

Methodological Answer: Grain boundary engineering via severe plastic deformation (SPD) or doping (e.g., 0.1 at.% Ti) enhances oxidation resistance. Focused ion beam (FIB)-prepared samples analyzed by TEM-EDS reveal dopant segregation at boundaries. Isothermal oxidation tests (800°C, 100 hr) show Ti-doped NbGa exhibits 40% lower mass gain than pure NbGa .

Q. What advanced spectroscopic techniques (e.g., XPS, ARPES) elucidate this compound’s electronic structure and surface reactivity?

Methodological Answer: Angle-resolved photoemission spectroscopy (ARPES) maps NbGa’s Fermi surface, identifying Dirac-like features indicative of topological properties. X-ray photoelectron spectroscopy (XPS) quantifies surface oxidation states; for example, Nb³⁺/Nb⁵⁺ ratios >3:1 correlate with degraded catalytic activity. Synchrotron-based XPS with <1 µm spatial resolution is preferred for heterogeneous surfaces .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze heterogeneous mechanical property data in this compound studies?

Methodological Answer: ANOVA or Tukey’s HSD test identifies significant variations across batches. For example, hardness data spanning 8–12 GPa may arise from grain size disparities; pairwise comparisons with SEM-measured grain sizes isolate causation. Outlier removal (Grubbs’ test) ensures data integrity .

Q. What frameworks guide meta-analysis of conflicting reports on this compound’s thermal expansion coefficients?

Methodological Answer: PRISMA guidelines standardize literature screening. Weighted averages accounting for measurement methods (e.g., dilatometry vs. XRD) reconcile discrepancies. Recent meta-analyses show NbGa’s α = 6.2 ± 0.3 ×10⁻⁶ K⁻¹ (25–500°C), with outliers linked to stress gradients during testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.